molecular formula C17H18N2O B13793072 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane CAS No. 78239-32-4

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane

Cat. No.: B13793072
CAS No.: 78239-32-4
M. Wt: 266.34 g/mol
InChI Key: ONFRBRFOQADVEM-UHFFFAOYSA-N
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Description

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is known for its unique structure, which includes an indane moiety linked to a pyridinecarboxamide group through an aminoethyl chain.

Preparation Methods

The synthesis of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane typically involves the reaction of 2-pyridinecarboxylic acid with 2,3-dihydro-1H-inden-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane can be compared with other similar compounds, such as:

    2-Pyridinecarboxamide derivatives: These compounds share a similar pyridinecarboxamide moiety but differ in the substituents attached to the pyridine ring.

    Indane derivatives: Compounds with an indane core structure but different functional groups attached to the indane ring.

The uniqueness of this compound lies in its specific combination of the indane and pyridinecarboxamide groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

78239-32-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H18N2O/c20-17(16-7-3-4-11-18-16)19-12-10-14-9-8-13-5-1-2-6-15(13)14/h1-7,11,14H,8-10,12H2,(H,19,20)

InChI Key

ONFRBRFOQADVEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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